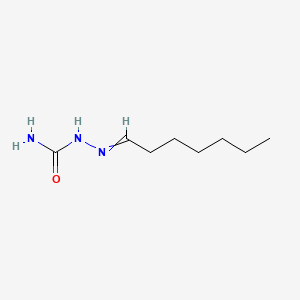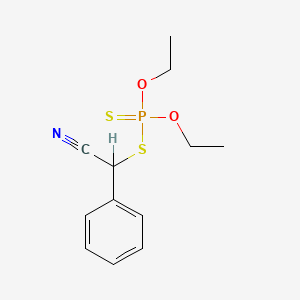
O,O-Diethyl S-(alpha-cyanobenzyl)phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl S-(alpha-cyanobenzyl)phosphorodithioate is an organophosphorus compound known for its applications in various fields, including agriculture and chemical synthesis. This compound is characterized by its phosphorodithioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl S-(alpha-cyanobenzyl)phosphorodithioate typically involves the reaction of O,O-diethyl phosphorodithioate with alpha-cyanobenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O,O-Diethyl S-(alpha-cyanobenzyl)phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioate.
Substitution: Nucleophilic substitution reactions are common, where the phosphorodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphorothioates.
Substitution: Various substituted phosphorodithioates depending on the nucleophile used.
Scientific Research Applications
O,O-Diethyl S-(alpha-cyanobenzyl)phosphorodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of pesticides and insecticides due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of O,O-Diethyl S-(alpha-cyanobenzyl)phosphorodithioate involves its interaction with molecular targets such as enzymes. The compound inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses.
Comparison with Similar Compounds
Similar Compounds
O,O-Diethyl dithiophosphate: Similar in structure but lacks the alpha-cyanobenzyl group.
O,O-Diethyl phosphorothioate: Contains a phosphorothioate group instead of phosphorodithioate.
O,O-Diethyl S-methyl phosphorodithioate: Similar structure with a methyl group instead of alpha-cyanobenzyl.
Uniqueness
O,O-Diethyl S-(alpha-cyanobenzyl)phosphorodithioate is unique due to the presence of the alpha-cyanobenzyl group, which imparts distinct chemical properties and enhances its effectiveness as an enzyme inhibitor. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
5823-20-1 |
|---|---|
Molecular Formula |
C12H16NO2PS2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-diethoxyphosphinothioylsulfanyl-2-phenylacetonitrile |
InChI |
InChI=1S/C12H16NO2PS2/c1-3-14-16(17,15-4-2)18-12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
YUANLZKNZVUHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)

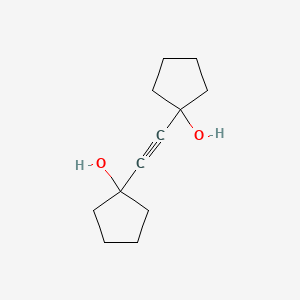
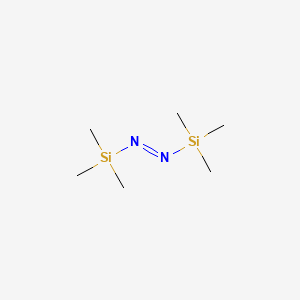

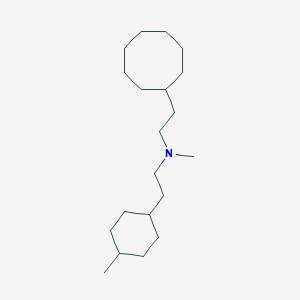
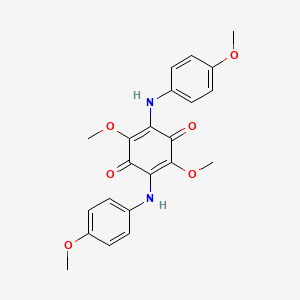
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
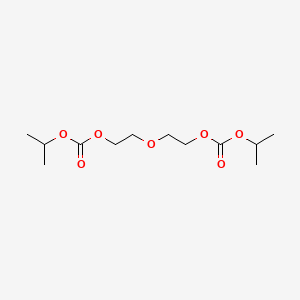

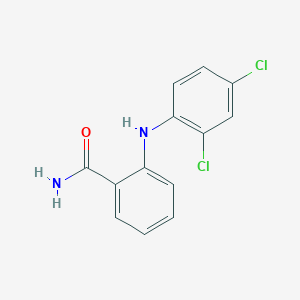
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
